Home > Products > Screening Compounds P84876 > N-(4-ethylphenyl)-2-[(3-methoxybenzoyl)amino]benzamide
N-(4-ethylphenyl)-2-[(3-methoxybenzoyl)amino]benzamide -

N-(4-ethylphenyl)-2-[(3-methoxybenzoyl)amino]benzamide

Catalog Number: EVT-3769282
CAS Number:
Molecular Formula: C23H22N2O3
Molecular Weight: 374.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-ethylphenyl)-2-[(3-methoxybenzoyl)amino]benzamide is a synthetic organic compound belonging to the class of benzamides. It is characterized by the presence of a benzamide core structure, substituted with an ethylphenyl group at the nitrogen atom and a (3-methoxybenzoyl)amino group at the ortho position. This compound has been investigated in the context of scientific research, particularly in the development of novel gastrokinetic agents [].

Synthesis Analysis

The synthesis of N-(4-ethylphenyl)-2-[(3-methoxybenzoyl)amino]benzamide can be achieved through a multi-step process. While the provided literature does not offer a specific synthesis route for this exact molecule, a related compound, 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-2-(n-butoxy)-5-chlorobenzamide (5), serves as a useful reference point due to its structural similarities and shared application as a gastrokinetic agent []. It is highly likely that the synthesis of N-(4-ethylphenyl)-2-[(3-methoxybenzoyl)amino]benzamide follows a similar synthetic strategy, involving the reaction of a substituted benzamide with appropriate reagents to introduce the desired substituents.

Applications
  • Gastrokinetic Agent: The structural similarity of N-(4-ethylphenyl)-2-[(3-methoxybenzoyl)amino]benzamide to compounds like 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-2-(n-butoxy)-5-chlorobenzamide (5), which exhibits potent gastrokinetic activity, suggests its potential use in this area [].

Imatinib

    Compound Description: Imatinib is a widely used tyrosine kinase inhibitor, primarily employed in the treatment of leukemia. It exhibits polytopic behavior and has been structurally characterized in various salt forms, including mesylate, picrate, citrate, fumarate, and malonate. Notably, the crystal structure of the freebase form of Imatinib has been determined, revealing an extended conformation and the formation of infinite hydrogen-bonded chains. []

    Relevance: While structurally distinct from N-(4-ethylphenyl)-2-[(3-methoxybenzoyl)amino]benzamide, Imatinib shares the common feature of a benzamide moiety within its structure. This structural similarity highlights the significance of benzamides as pharmacologically relevant scaffolds in medicinal chemistry. []

(1S,2S,4S,5R,6S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY2794193)

    Compound Description: LY2794193 is a highly potent and selective agonist of the metabotropic glutamate 3 (mGlu3) receptor. It is a C4β-N-linked variant of (1S,2S,5R,6S)-2-amino-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740). Crystallographic studies have elucidated its binding interactions with the amino-terminal domain of hmGlu3, revealing critical interactions with residues adjacent to the glutamate binding site. []

    Relevance: LY2794193 shares the 3-methoxybenzamide substructure with N-(4-ethylphenyl)-2-[(3-methoxybenzoyl)amino]benzamide. This structural similarity suggests the potential exploration of analogous modifications in the context of N-(4-ethylphenyl)-2-[(3-methoxybenzoyl)amino]benzamide to modulate its biological activity or target selectivity. []

N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide (FNA)

    Compound Description: FNA is a potent histone deacetylase 3 (HDAC3) inhibitor with demonstrated selectivity for class I HDACs (HDAC1, 2, and 3). It exhibits promising antiproliferative activity against various cancer cell lines, including HepG2 cells. Mechanistically, FNA induces apoptosis and G2/M phase cell cycle arrest, contributing to its antitumor effects. []

    Relevance: Similar to N-(4-ethylphenyl)-2-[(3-methoxybenzoyl)amino]benzamide, FNA belongs to the benzamide class of compounds. This shared structural motif suggests the potential for exploring variations in substituents on the benzamide core to fine-tune pharmacological properties. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

    Compound Description: This compound represents another potent and selective class I HDAC inhibitor derived from the pyridazinone scaffold. It exhibits strong antitumor activity in vitro and in vivo, effectively inhibiting human myelodysplastic syndrome (SKM-1) cell line growth. Its mechanism of action involves increasing intracellular acetyl-histone H3 and P21 levels, leading to G1 cell cycle arrest and apoptosis. []

    Relevance: This compound shares the benzamide core structure with N-(4-ethylphenyl)-2-[(3-methoxybenzoyl)amino]benzamide. The presence of a fluorine atom in the ortho position of the aniline ring in both compounds further highlights the structural similarities and suggests the potential influence of this substitution pattern on biological activity. []

2-Amino-N-(4-ethylphenyl)-3-(4-ethylphenyl)-3H-quinazolin-4-one (AS2)

    Compound Description: AS2 has shown notable analgesic and anti-inflammatory properties while exhibiting a favorable safety profile with mild ulcerogenic potential. This compound emerged as the most potent analgesic agent within a series of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones. []

    Relevance: Both AS2 and N-(4-ethylphenyl)-2-[(3-methoxybenzoyl)amino]benzamide incorporate a 4-ethylphenyl substituent attached to a nitrogen atom, albeit within different core structures. This shared structural element provides insights into the potential contribution of the 4-ethylphenyl group to their respective biological activities. []

2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (2)

    Compound Description: Compound 2, a chromene derivative, exhibits promising cytotoxic activity against A-549 and HT-29 cancer cell lines. It serves as a versatile starting material for synthesizing various chromene and chromeno[2,3-d]pyrimidine derivatives with potential anticancer properties. []

    Relevance: While structurally distinct from N-(4-ethylphenyl)-2-[(3-methoxybenzoyl)amino]benzamide, the study highlighting compound 2 underscores the importance of exploring diverse chemical scaffolds, such as chromenes and benzamides, in the pursuit of novel therapeutic agents. []

4-Amino-N-[2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]-5-chloro-2-methylbenzo[b]furan-7-carboxamide (7b) hemifumarate

    Compound Description: This compound is a potent and selective serotonin 5-HT4 receptor agonist. It exhibits comparable potency to cisapride, a known prokinetic agent. Notably, 7b hemifumarate displays a favorable safety profile, lacking significant binding affinity for dopamine D1, D2, serotonin 5-HT1, 5-HT2, and muscarine M1, M2 receptors. []

    Relevance: Although structurally different from N-(4-ethylphenyl)-2-[(3-methoxybenzoyl)amino]benzamide, the research on 7b hemifumarate highlights the importance of exploring diverse chemical scaffolds and pharmacophores, such as benzo[b]furan-7-carboxamides and benzamides, in the discovery of novel therapeutic agents, particularly for gastrointestinal disorders. []

4-Amino-N-[2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]-5-chloro-2,3-dihydro-2-methylbenzo[b]furan-7-carboxamide (8a) hemifumarate

    Compound Description: Similar to 7b hemifumarate, 8a hemifumarate exhibits potent and selective agonistic activity towards the serotonin 5-HT4 receptor. It demonstrates even greater potency than cisapride and exhibits a favorable safety profile with minimal binding affinity for various dopamine, serotonin, and muscarine receptors. []

    Relevance: The research on 8a hemifumarate, while focusing on a structurally distinct 2,3-dihydrobenzo[b]furan-7-carboxamide scaffold, emphasizes the importance of exploring structural modifications and diverse pharmacophores, including benzamides, to develop novel therapeutic agents for gastrointestinal disorders. []

N-(4-Amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl) benzamide monohydrochloride (JTC-801)

    Compound Description: JTC-801 acts as a selective and orally active antagonist of the nociceptin/orphanin FQ (Noc/OFQ) receptor. It effectively blocks Noc/OFQ-induced allodynia and hyperalgesia at the spinal level. Importantly, JTC-801 does not exhibit intrinsic allodynic properties and has proven valuable in dissecting the complex role of Noc/OFQ in pain modulation. []

    Relevance: JTC-801 shares the 4-ethylphenyl structural motif with N-(4-ethylphenyl)-2-[(3-methoxybenzoyl)amino]benzamide, albeit within a distinct quinoline-based scaffold. This shared element suggests the potential influence of the 4-ethylphenyl group on interactions with biological targets, albeit in different pharmacological contexts. []

N-{[(4-Bromophenyl)amino]carbonothioyl}benzamide

    Compound Description: This compound belongs to the acylthiourea class and has been characterized by various spectroscopic methods and single-crystal X-ray diffraction. Its crystal structure reveals the presence of a strong intramolecular N−H···O hydrogen bond, contributing to its stability. []

    Relevance: This compound, although structurally distinct from N-(4-ethylphenyl)-2-[(3-methoxybenzoyl)amino]benzamide, highlights the significance of benzamide derivatives in medicinal chemistry. The presence of the benzamide core in both compounds underscores its versatility as a pharmacophore. []

Properties

Product Name

N-(4-ethylphenyl)-2-[(3-methoxybenzoyl)amino]benzamide

IUPAC Name

N-(4-ethylphenyl)-2-[(3-methoxybenzoyl)amino]benzamide

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C23H22N2O3/c1-3-16-11-13-18(14-12-16)24-23(27)20-9-4-5-10-21(20)25-22(26)17-7-6-8-19(15-17)28-2/h4-15H,3H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

OLSWEUBQOUDOAA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.